molecular formula C21H21NO6 B2728481 Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate CAS No. 847406-47-7

Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate

Cat. No. B2728481
M. Wt: 383.4
InChI Key: YDNHEGJLZDYDNW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C21H21NO6 and a molecular weight of 383.4. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves the use of transition metal catalysts . For instance, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling provides one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate is based on the benzofuran scaffold, which is a common structure in many biologically active compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran derivatives, including Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate, can undergo various chemical reactions. For example, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can produce benzofuran derivatives .

Scientific Research Applications

Synthesis and Characterization of Benzofuran Derivatives

Benzofuran derivatives, including Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate, are synthesized for various applications, ranging from materials science to pharmaceuticals. Suzuki (1985) discusses the synthesis of 2,3-dihydrobenzofurans from ethyl 2-acylphenoxyacetates, highlighting methodologies that could potentially apply to the synthesis of our compound of interest (Tsuneo Suzuki, 1985).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of related compounds provide insight into the physical characteristics that can influence the chemical reactivity and biological activity of benzofuran derivatives. For example, studies by Kaur et al. (2012) on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its analogs contribute to understanding how structural variations affect these properties (M. Kaur et al., 2012).

Biological Activities of Benzofuran Derivatives

The biological activities of benzofuran derivatives are of significant interest in medicinal chemistry. Mubarak et al. (2007) explored new benzofuran derivatives for their in vitro anti-HIV activities, revealing the potential therapeutic applications of these compounds (M. Mubarak et al., 2007).

Chemical Transformations and Applications

Research into the chemical transformations of benzofuran derivatives opens up pathways to novel compounds with potential applications. For instance, the work by Maimone and Buchwald (2010) on the O-arylation of ethyl acetohydroximate to synthesize substituted benzofurans highlights the versatility of benzofuran derivatives in organic synthesis (T. Maimone & S. Buchwald, 2010).

Supramolecular Assemblies

Benzofuran derivatives play a role in the development of supramolecular assemblies, which have applications in materials science. The creation of supramolecular liquid-crystalline networks by Kihara et al. (1996) demonstrates the utility of benzofuran and related compounds in designing new materials with specific properties (H. Kihara et al., 1996).

Future Directions

Benzofuran and its derivatives, including Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate, have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development . There is a need to collect the latest information in this promising area to provide a deeper insight, so that its full therapeutic potential can be utilized for the treatment of microbial diseases .

properties

IUPAC Name

ethyl 3-[[2-(4-ethoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-3-25-14-9-11-15(12-10-14)27-13-18(23)22-19-16-7-5-6-8-17(16)28-20(19)21(24)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNHEGJLZDYDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate

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